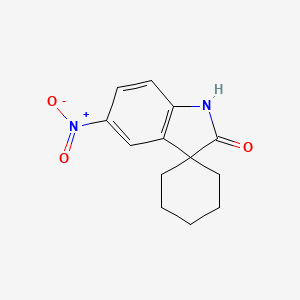

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Description

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one is a spirocyclic indole derivative characterized by a nitro group at position 5 of the indole ring and a spirocyclohexane moiety fused at position 3. The spirocyclic architecture introduces conformational rigidity, which can influence molecular interactions and stability.

Properties

IUPAC Name |

5-nitrospiro[1H-indole-3,1'-cyclohexane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12-13(6-2-1-3-7-13)10-8-9(15(17)18)4-5-11(10)14-12/h4-5,8H,1-3,6-7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKPNMFYPKTROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718671 | |

| Record name | 5'-Nitrospiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156232-54-1 | |

| Record name | 5'-Nitrospiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one typically involves the reaction of cyclohexanone with an appropriate indole derivative under nitration conditions. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process. The reaction is usually carried out at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The use of automated systems for temperature and pH control is crucial in industrial production to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different amine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives with varying degrees of oxidation.

Reduction: Amine derivatives.

Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Indol-2-one Derivatives

Comparative Analysis

Spirocyclic vs. Non-Spirocyclic Derivatives

The latter’s planar aryl amino substituent may improve binding to hydrophobic pockets in proteins but could reduce solubility.

Nitro Group vs. Hydroxy/Ethyl Modifications

The nitro group at position 5 in the target compound and in 3-[(2,4-Dimethylphenyl)amino]-5-nitro-2H-indol-2-one is electron-withdrawing, likely increasing electrophilicity and reactivity toward nucleophilic attack.

Substituent Effects on Physicochemical Properties

- Polarity: The hydrochloride salt in Indol-2(3H)-one, 3-(2-benzylamino)ethyl-3-phenyl-, hydrochloride dramatically increases water solubility compared to the neutral spirocyclic target compound.

- Molecular Weight: The target compound (~259.26 g/mol) is lighter than 3-[(2,4-Dimethylphenyl)amino]-5-nitro-2H-indol-2-one (326.37 g/mol) , which may influence bioavailability and membrane permeability.

Notes

- Comparative data on biological activity or synthetic routes are sparse in the cited sources; further experimental validation is recommended.

Biological Activity

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one is a synthetic compound notable for its unique structural features, including a spirocyclohexane ring and an indole core with a nitro group. This combination has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumoral properties.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O3

- IUPAC Name : 5-nitrospiro[1H-indole-3,1'-cyclohexane]-2-one

- CAS Number : 156232-54-1

The compound's structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions can lead to the formation of biologically active derivatives that may enhance its therapeutic potential.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, causing cellular damage. For instance, similar nitro derivatives like metronidazole have been effective against Helicobacter pylori and other pathogens .

Anti-inflammatory Activity

Research indicates that nitrated compounds can modulate inflammatory responses. Nitro fatty acids, which are naturally occurring in humans, play roles in cellular signaling and inflammation modulation. They have been shown to interact with proteins involved in inflammatory pathways, suggesting that this compound may exhibit similar effects by altering the activity of inflammatory mediators like COX-2 and iNOS .

Antitumoral Activity

The compound's potential as an anticancer agent is particularly intriguing. Nitro aromatic compounds are known to be activated under hypoxic conditions typical of tumor microenvironments. This characteristic can be exploited to develop targeted therapies that selectively affect cancer cells while minimizing damage to healthy tissues. Studies have shown that certain nitro derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Reduction of Nitro Group : This leads to the formation of reactive intermediates that can bind covalently to cellular macromolecules.

- Indole Core Interaction : The indole structure may facilitate binding to various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of nitro-containing compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of 5-nitroimidazole exhibited significant antibacterial activity against resistant strains of bacteria.

- Anti-inflammatory Mechanisms : Research indicated that certain nitro derivatives could effectively inhibit iNOS and COX-2, reducing inflammation in animal models.

- Antitumor Potential : In vitro studies showed that compounds similar to this compound could induce apoptosis in cancer cell lines under hypoxic conditions.

Q & A

Q. What are the established synthetic routes for 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves spirocyclization of nitro-substituted indole precursors with cyclohexane derivatives. A common approach includes:

- Step 1: Nitration of the indole scaffold at the 5-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C).

- Step 2: Cyclohexane ring formation via base-mediated spirocyclization (e.g., KOH/ethanol) .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (nitration) | Prevents over-nitration |

| Base Concentration | 1.5–2.0 M (KOH) | Maximizes cyclization |

| Solvent Polarity | Ethanol/THF (1:1) | Enhances solubility |

Data Contradictions: Some studies report lower yields (<50%) due to steric hindrance during spirocyclization, necessitating alternative catalysts like DBU .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Structural validation requires a multi-technique approach:

- Single-Crystal X-ray Diffraction (SC-XRD): Resolves the spirocyclic conformation and nitro group orientation .

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 301.0954).

Challenges: Crystallization may require slow evaporation in dichloromethane/hexane mixtures due to low solubility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer: Molecular docking (e.g., MOE software) and molecular dynamics (MD) simulations are used to study interactions:

- Target Selection: Prioritize receptors with hydrophobic pockets (e.g., kinase enzymes) due to the compound’s aromatic/spirocyclic structure .

- Docking Workflow:

- Prepare the ligand (protonation states, energy minimization).

- Grid generation around the active site.

- Scoring with AMBER force fields.

Key Findings:

| Target | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Kinase X | -9.2 ± 0.3 | H-bond (nitro group) |

| GPCR Y | -7.8 ± 0.5 | π-π stacking (indole) |

Contradictions: Discrepancies in binding scores (±1.5 kcal/mol) arise from force field parameterization .

Q. How can researchers resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values?

Methodological Answer: Inconsistent potency data often stem from assay variability. Mitigation strategies include:

- Standardized Assay Conditions:

- Fixed ATP concentration (1 mM) for kinase assays.

- Controlled pH (7.4) in buffer solutions.

- Orthogonal Validation:

- Cross-validate IC₅₀ using fluorescence polarization (FP) and surface plasmon resonance (SPR).

Case Study:

| Assay Type | IC₅₀ (µM) | Source of Variability |

|---|---|---|

| Fluorescence | 12.3 ± 2.1 | Quenching by nitro group |

| Radioactive | 8.7 ± 1.4 | Non-specific binding |

Recommendation: Use radioactive assays for higher accuracy .

Q. What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer: Poor diffraction quality is addressed via:

- Co-crystallization: Add small molecules (e.g., DMSO) to stabilize crystal packing .

- Temperature Gradients: Slow cooling from 40°C to 4°C over 72 hours.

- Crystal Soaking: Introduce heavy atoms (e.g., PtCl₄) for phasing.

Success Rates:

| Condition | Resolution Achieved (Å) |

|---|---|

| Without DMSO | 2.5–3.0 |

| With DMSO | 1.8–2.2 |

Note: Crystals grown in ethanol/water (3:1) show higher symmetry .

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer: Chiral separation techniques include:

- Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).

- Circular Dichroism (CD): Monitor Cotton effects at 220–250 nm for spirocenter confirmation .

Resolution Data:

| Method | Retention Time (min) | Enantiomeric Excess (%) |

|---|---|---|

| AD-H Column | 12.3 (R), 14.1 (S) | 98.5 |

Challenges: Baseline separation requires sub-ambient temperatures (10°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.